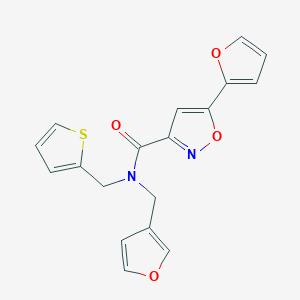

5-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S/c21-18(15-9-17(24-19-15)16-4-1-6-23-16)20(10-13-5-7-22-12-13)11-14-3-2-8-25-14/h1-9,12H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTUEZIFQASGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)N(CC3=COC=C3)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide is a synthetic compound characterized by its unique molecular structure that includes furan and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, antiviral, antibacterial, and anti-inflammatory effects.

The compound's molecular formula is with a molecular weight of approximately 354.38 g/mol. The structure consists of an isoxazole ring, which is known for its biological activity, particularly in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C18H14N2O4S |

| Molecular Weight | 354.38 g/mol |

| IUPAC Name | 5-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide |

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives featuring furan and thiophene moieties have shown efficacy against various cancer cell lines. A study reported that isoxazole derivatives demonstrated cytotoxic effects on human liver carcinoma cells, suggesting that the incorporation of the isoxazole ring may enhance anticancer activity due to its ability to interfere with cellular processes involved in tumor growth .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. Research indicates that heterocyclic compounds, including those containing isoxazole, can inhibit viral replication by targeting viral enzymes or cellular pathways essential for viral life cycles. Specifically, compounds similar to 5-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide have been shown to exhibit antiviral properties against viruses such as HIV and Hepatitis C .

Antibacterial Activity

The antibacterial activity of this compound has been assessed through various bioassays. Compounds within this chemical class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain isoxazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations .

Case Studies

- Anticancer Evaluation : A compound structurally related to 5-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide was tested in vitro against liver cancer cells (HepG2). Results indicated an IC50 value of approximately 20 µM, demonstrating significant cytotoxicity compared to control groups .

- Antiviral Screening : In a study assessing antiviral properties against Hepatitis C virus (HCV), a related isoxazole derivative exhibited an EC50 value of 0.35 µM with minimal cytotoxicity in human liver cell lines .

- Antibacterial Testing : The antibacterial efficacy was evaluated using the disc diffusion method against Staphylococcus aureus, yielding zones of inhibition comparable to standard antibiotics like ciprofloxacin .

Scientific Research Applications

Anticancer Activity

Research has indicated that 5-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide exhibits promising anticancer properties. Studies have shown that it can modulate enzyme activities related to cell proliferation, potentially influencing pathways such as Wnt/β-catenin, which are crucial for cell growth and differentiation. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting its potential as a novel chemotherapeutic agent.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A study reported that it significantly reduced biofilm formation by Staphylococcus aureus, indicating its potential use in treating bacterial infections. The mechanism of action may involve binding to specific enzymes or receptors involved in bacterial survival .

Anti-inflammatory Effects

Further research has explored the compound's anti-inflammatory properties. Its structural components may allow it to interact with inflammatory pathways, providing a basis for developing new anti-inflammatory drugs. This application is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Computational Studies

In silico methods have been employed to predict the interactions of 5-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide with various biological targets. These computational studies help prioritize compounds for synthesis and experimental testing by predicting binding affinities and potential biological activities.

Synthesis and Production

The synthesis of this compound typically involves several key steps:

- Formation of Intermediates : Initial reactions produce key intermediates containing the furan and thiophene moieties.

- Coupling Reactions : These intermediates are then coupled under specific conditions to form the final product.

- Purification : Common purification methods include recrystallization and chromatography to ensure high purity for biological testing.

These synthesis methods allow for the production of the compound in good yields while maintaining structural integrity.

Cytotoxicity in Cancer Models

A significant study focused on the cytotoxic effects of this compound against various cancer cell lines demonstrated that it was more effective than traditional chemotherapeutic agents like doxorubicin in inducing apoptosis. This highlights its potential role as a novel anticancer agent .

Antimicrobial Activity Assessment

Another investigation into the antimicrobial properties revealed that modifications in the compound's structure could enhance its efficacy against specific pathogens. The study utilized modified disk diffusion methods to assess the compound's effectiveness in reducing microbial load .

Comparison with Similar Compounds

Structural and Functional Analogues

Notes:

- Trr1 : Thioredoxin reductase; SDH : Succinate dehydrogenase.

- *The target compound’s activity is hypothesized based on structural similarities to LMM11 and Yang et al. (2021) compounds.

Key Findings from Comparative Analysis

Antifungal Activity

- LMM11 (1,3,4-oxadiazole) demonstrated MIC values of 2–8 µg/mL against C. albicans, attributed to Trr1 inhibition .

- Yang et al. (2021) reported furan/thiophene oxadiazoles with IC50 values of 0.5–5 µM against SDH, a critical enzyme in fungal mitochondrial respiration .

Structure-Activity Relationships (SAR)

- Heterocycle Core: Isoxazole (target) vs.

- Substituent Positioning : Furan-2-yl (target) vs. furan-3-yl (Zanatta et al., 2007): The 2-position may optimize π-π stacking with enzyme active sites .

- Dual N-Substituents : The combination of furan-3-ylmethyl and thiophen-2-ylmethyl in the target compound introduces steric bulk, which could modulate selectivity against fungal vs. mammalian enzymes.

Q & A

Q. What are the common synthetic routes for 5-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and cycloadditions. Key steps include:

- Isoxazole core formation : Cyclocondensation of hydroxylamine derivatives with diketones or alkynes under acidic conditions .

- Amide coupling : Reaction of the isoxazole-3-carboxylic acid intermediate with furan-3-ylmethylamine and thiophen-2-ylmethylamine using coupling agents like EDCI/HOBt .

- Solvent selection : Dichloromethane or ethanol for solubility optimization; catalysts (e.g., Pd-based) for cross-coupling reactions . Purification is achieved via flash column chromatography, with yields dependent on reaction stoichiometry and temperature control .

Q. How is the compound characterized to confirm structural integrity?

Analytical techniques include:

- NMR spectroscopy : and NMR to identify proton environments and carbon frameworks, resolving signals from furan, thiophene, and isoxazole moieties .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray crystallography : Single-crystal diffraction (using SHELX for refinement) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. What structural motifs in this compound contribute to potential bioactivity?

The compound combines three pharmacophores:

- Furan rings : Participate in hydrogen bonding and π-π stacking with target proteins .

- Thiophene group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting agents .

- Isoxazole core : Acts as a bioisostere for carboxylic acids, improving metabolic stability . Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases .

Q. How do conflicting spectroscopic data arise during characterization, and how are they resolved?

Challenges include:

- Signal overlap : Thiophene and furan protons in NMR (2.5–3.5 ppm) may require 2D techniques (COSY, HSQC) for deconvolution .

- Polymorphism : Varied crystal packing (analyzed via Mercury CSD) can lead to discrepancies in melting points or XRD patterns .

- Dynamic stereochemistry : Use variable-temperature NMR to assess conformational flexibility in solution .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodologies include:

- Salt formation : Co-crystallization with citric acid or sodium bicarbonate to enhance aqueous solubility .

- Prodrug design : Esterification of the carboxamide group to improve intestinal absorption .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers for sustained release in pharmacokinetic assays .

Data Contradictions and Validation

Q. How are inconsistencies in reported biological activities addressed?

- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines to confirm EC values .

- Off-target profiling : Use kinase inhibitor panels or proteome-wide affinity assays to identify unintended interactions .

- Meta-analysis : Compare data with structurally analogous compounds (e.g., thiadiazole or triazole derivatives) to contextualize activity trends .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.